molecular formula C10H10N4S B1307496 N-(4-phenyl-1,3-thiazol-2-yl)guanidine CAS No. 2507-81-5

N-(4-phenyl-1,3-thiazol-2-yl)guanidine

Cat. No.: B1307496
CAS No.: 2507-81-5
M. Wt: 218.28 g/mol
InChI Key: GENKQMMVXFFZPC-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is a heterocyclic compound that features a thiazole ring fused with a guanidine group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the guanidine group is known for its strong basicity

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-phenyl-1,3-thiazol-2-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with thiourea to form 2-mercapto-4-phenylthiazole, which is then reacted with guanidine to yield the final product . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)guanidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)guanidine is unique due to its combination of a thiazole ring and a guanidine group, which imparts distinct chemical and biological properties. Its strong basicity and ability to form hydrogen bonds make it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKQMMVXFFZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396088
Record name 1-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-81-5
Record name 1-(4-phenyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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